An In-depth Technical Guide to the Chemical and Physical Properties of Cyhexatin
An In-depth Technical Guide to the Chemical and Physical Properties of Cyhexatin
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyhexatin, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate research and development activities related to this organotin miticide.
Chemical Identity and Descriptors
Cyhexatin, an organometallic compound of tin, is primarily known for its use as an acaricide to control mites on various crops.[1][2] Accurate identification is crucial for regulatory compliance and scientific documentation.
| Identifier | Value | Source |
| IUPAC Name | tricyclohexylstannanol | [3] |
| Synonyms | Tricyclohexyltin hydroxide, Plictran, TCTH | [1][4] |
| CAS Number | 13121-70-5 | [1] |
| Molecular Formula | C18H34OSn | [5][6] |
| Molecular Weight | 385.2 g/mol | [5][7] |
| InChI | InChI=1S/3C6H11.H2O.Sn/c31-2-4-6-5-3-1;;/h31H,2-6H2;1H2;/q;;;;+1/p-1 | [1] |
| SMILES | C1CCC(CC1)--INVALID-LINK--(C3CCCCC3)O | [1] |
Physicochemical Properties
The physical and chemical characteristics of Cyhexatin are fundamental to understanding its environmental fate, biological interactions, and formulation requirements. Technical grade Cyhexatin is a colorless to white, nearly odorless crystalline powder.[5][8]
| Property | Value | Conditions/Notes | Source |
| Physical State | Crystalline Powder | [1][5] | |
| Color | White | [5] | |
| Odor | Nearly odorless | [1][5] | |
| Melting Point | 196 °C (385 °F) | Also reported as 195-198 °C.[5] | [1] |
| Boiling Point | ~228 °C (442 °F) | Decomposes.[1][7] | [1][7] |
| Degradation | Degrades to bis(tricyclohexyl)tin oxide at 121-131 °C. | Decomposes at 228 °C.[9] | [9] |
| Vapor Pressure | Negligible (approx. 0 mmHg) | At 25 °C.[7][9] | [7][9] |
| Octanol-Water Partition Coefficient (log Pow) | ≥ 6.1 | At pH 7, 20°C.[10] | [10] |
Solubility Profile
Cyhexatin's solubility is a critical determinant of its bioavailability and environmental mobility. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.[1][5]
| Solvent | Solubility | Temperature | Source |
| Water | < 1 mg/L | 25 °C | [1][5] |
| Dichloromethane | 34 g/L | [1][5] | |
| Carbon Tetrachloride | 28 g/L | [1][5] | |
| Chloroform | 216 g/kg | [1] | |
| Methanol | 37 g/kg | [1] | |
| Benzene | 16 g/kg | [1][11] | |
| Toluene | 10 g/kg | [1][11] | |
| Xylenes | 3.6 g/L | [1][5] | |
| Acetone | 1.3 g/L | [1][5] |
Stability and Reactivity
Understanding the stability of Cyhexatin is essential for its storage, handling, and predicting its persistence.
-
Thermal Stability : Cyhexatin is stable up to 100 °C in aqueous suspensions.[5] It begins to degrade to bis(tricyclohexyl)tin oxide between 121 °C and 131 °C.[7]
-
pH Stability : It is stable in aqueous suspensions under neutral to alkaline conditions (pH 6 and above).[5][12] In the presence of strong acids, it reacts exothermically to form salts.[1][7]
-
Photostability : Cyhexatin is degraded by ultraviolet (UV) light.[5] Exposure to UV radiation leads to its conversion to dicyclohexyltin oxide and subsequently to cyclohexylstannoic acid.[1][9]
-
Reactivity : It is incompatible with strong oxidizing agents.[7]
Experimental Protocols
Analysis of Cyhexatin in Air (NIOSH Method 5504)
This method is designed for determining the concentration of tricyclohexyltin hydroxide in air samples.
-
Principle : The analyte is collected from the air and analyzed by graphite furnace atomic absorption spectroscopy (GF-AAS).
-
Methodology :
-
Sampling : Air is drawn through a sampling media consisting of a glass fiber filter (Type A/E) in series with an XAD-2 tube. A sampling volume of 500 liters at a flow rate of 1.5 L/min is recommended.[8]
-
Sample Preparation : The collected sample is prepared for analysis, which typically involves extraction into a suitable solvent.
-
Analysis : The concentration of tin is determined using GF-AAS.
-
Quantification : The method has an estimated detection limit of 1 µg of tin per 300-liter sample, with a working range of 0.015 to 1 mg/m³ (as tin).[5]
-
Residue Analysis in Grapes
This protocol details a validated method for quantifying Cyhexatin and its metabolite, dicyclohexyltin oxide (DCTO), in grapes.
-
Principle : The compounds are extracted, derivatized to more volatile forms, cleaned up, and analyzed by gas chromatography with a flame photometric detector (GC-FPD).
-
Methodology :
-
Extraction : Residues are extracted from the grape matrix using a mixture of hexane and ethyl acetate in the presence of acetic acid and water.[10]
-
Derivatization : The extracted compounds are methylated using methyl magnesium chloride. Cyhexatin is converted to tricyclohexylmethyltin (TCMT), and DCTO is converted to dicyclohexyldimethyltin (DCMT).[10]
-
Cleanup : The derivatized extract is cleaned using a Florisil column to remove interfering substances.[10]
-
Quantification : The final analysis is performed by GC-FPD, operating in the sulfur mode for detection.[10]
-
Visualizations: Pathways and Workflows
Toxicological Pathway: Inhibition of Oxidative Phosphorylation
Cyhexatin's primary mechanism of toxicity is the inhibition of mitochondrial ATP synthase, a critical enzyme complex in the oxidative phosphorylation pathway.[1][2] This disruption leads to a halt in ATP production, causing cellular energy depletion and eventual cell death.
Caption: Cyhexatin inhibits mitochondrial ATP synthase, disrupting ATP production.
Logical Relationship: UV Degradation Pathway
When exposed to ultraviolet light, Cyhexatin undergoes a stepwise degradation process, forming less complex organotin compounds.[1][9]
Caption: Stepwise degradation of Cyhexatin under UV light exposure.
Experimental Workflow: Residue Analysis
The following diagram illustrates the key steps involved in the analysis of Cyhexatin residues in an agricultural sample, such as grapes.
Caption: A typical experimental workflow for Cyhexatin residue analysis.
References
- 1. Cyhexatin - Wikipedia [en.wikipedia.org]
- 2. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CYHEXATIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CYHEXATIN | Occupational Safety and Health Administration [osha.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. fao.org [fao.org]
- 11. ars.usda.gov [ars.usda.gov]
- 12. chemicalbook.com [chemicalbook.com]
